molecular formula C11H14O B8553311 3-Ethyl-5-hydroxy-indane

3-Ethyl-5-hydroxy-indane

Cat. No.: B8553311
M. Wt: 162.23 g/mol
InChI Key: DGQCDUXODFHJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-hydroxy-indane is a bicyclic organic compound featuring a hydroxyl group at position 5 and an ethyl substituent at position 3 of the indane scaffold. This analysis will instead focus on structurally related compounds from the evidence to infer comparative properties and reactivity trends.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C11H14O/c1-2-8-3-4-9-5-6-10(12)7-11(8)9/h5-8,12H,2-4H2,1H3

InChI Key

DGQCDUXODFHJFV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C1C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes indole derivatives and substituted indane analogs.

Core Scaffold Differences

  • Indane vs. Indole: A bicyclic system with one benzene ring fused to a pyrrole ring (contains nitrogen). Implication: Indole derivatives exhibit aromatic heterocyclic reactivity (e.g., electrophilic substitution at the 3-position), whereas indanes lack heteroatoms and display typical benzenoid reactivity.

Functional Group and Substituent Effects

Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) CAS RN Source
7-Methoxy-1H-indole-3-carboxylic acid Indole Methoxy (C7), carboxylic acid (C3) C₁₀H₉NO₃ 199–201 [4382-54-1]
Ethyl 5-methoxyindole-2-carboxylate Indole Methoxy (C5), ethyl ester (C2) C₁₂H₁₃NO₃ N/A [128717-77-1]
Hypothetical: 3-Ethyl-5-hydroxy-indane Indane Ethyl (C3), hydroxyl (C5) C₁₁H₁₄O N/A N/A N/A
  • Key Observations: Substituent Position: Methoxy groups in indoles (e.g., C5 or C7) influence electronic properties and reactivity differently than hydroxyl groups in indanes due to resonance effects. Functional Groups: Carboxylic acids (e.g., in 7-Methoxy-1H-indole-3-carboxylic acid) increase polarity and hydrogen-bonding capacity compared to hydroxyl or ethyl groups in indanes.

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